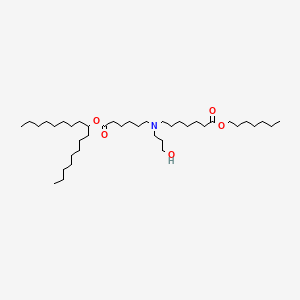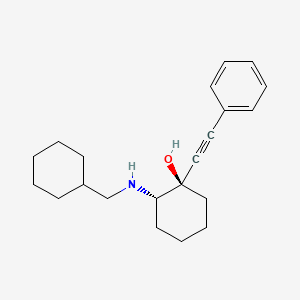![molecular formula C39H74N2O5S B11934646 [(Z)-non-2-enyl] 6-[2-(dimethylamino)ethylsulfanylcarbonyl-(6-oxo-6-tridecan-7-yloxyhexyl)amino]hexanoate](/img/structure/B11934646.png)
[(Z)-non-2-enyl] 6-[2-(dimethylamino)ethylsulfanylcarbonyl-(6-oxo-6-tridecan-7-yloxyhexyl)amino]hexanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(Z)-non-2-enyl] 6-[2-(dimethylamino)ethylsulfanylcarbonyl-(6-oxo-6-tridecan-7-yloxyhexyl)amino]hexanoate is a complex organic compound with a unique structure that combines various functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(Z)-non-2-enyl] 6-[2-(dimethylamino)ethylsulfanylcarbonyl-(6-oxo-6-tridecan-7-yloxyhexyl)amino]hexanoate involves multiple steps, each requiring specific reagents and conditions. The general synthetic route can be outlined as follows:
Formation of the Non-2-enyl Group: The (Z)-non-2-enyl group can be synthesized through the Wittig reaction, where a suitable aldehyde reacts with a phosphonium ylide to form the desired alkene.
Attachment of the Dimethylaminoethylsulfanylcarbonyl Group: This step involves the reaction of dimethylaminoethanethiol with a suitable carbonyl compound to form the sulfanylcarbonyl group.
Formation of the Hexanoate Backbone: The hexanoate backbone is synthesized through esterification reactions, where hexanoic acid reacts with an alcohol in the presence of an acid catalyst.
Coupling of the Functional Groups: The final step involves the coupling of the previously synthesized functional groups to form the complete compound. This step may require the use of coupling agents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include:
Continuous Flow Synthesis: This method allows for the continuous production of the compound, reducing reaction times and improving efficiency.
Automated Reactors: Automated systems control reaction parameters such as temperature, pressure, and reagent addition, ensuring consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
[(Z)-non-2-enyl] 6-[2-(dimethylamino)ethylsulfanylcarbonyl-(6-oxo-6-tridecan-7-yloxyhexyl)amino]hexanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols, electrophiles such as alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of oxides or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Aplicaciones Científicas De Investigación
[(Z)-non-2-enyl] 6-[2-(dimethylamino)ethylsulfanylcarbonyl-(6-oxo-6-tridecan-7-yloxyhexyl)amino]hexanoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules. It can also serve as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study cellular processes. It may interact with specific proteins or enzymes, providing insights into their functions.
Medicine: Explored for its potential therapeutic properties. It may exhibit biological activity that could be harnessed for drug development.
Industry: Utilized in the production of specialty chemicals and materials. Its unique structure may impart desirable properties to industrial products.
Mecanismo De Acción
The mechanism of action of [(Z)-non-2-enyl] 6-[2-(dimethylamino)ethylsulfanylcarbonyl-(6-oxo-6-tridecan-7-yloxyhexyl)amino]hexanoate depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate biochemical pathways, leading to various physiological effects. The exact mechanism may involve:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Receptor Interaction: Modulating receptor signaling pathways.
Nucleic Acid Binding: Affecting gene expression or DNA replication.
Comparación Con Compuestos Similares
[(Z)-non-2-enyl] 6-[2-(dimethylamino)ethylsulfanylcarbonyl-(6-oxo-6-tridecan-7-yloxyhexyl)amino]hexanoate can be compared with similar compounds based on its structure and properties. Similar compounds include:
[(Z)-non-2-enyl] 6-[2-(dimethylamino)ethylsulfanylcarbonyl-(6-oxo-6-dodecan-7-yloxyhexyl)amino]hexanoate: Differing by the length of the alkyl chain.
[(Z)-non-2-enyl] 6-[2-(dimethylamino)ethylsulfanylcarbonyl-(6-oxo-6-tetradecan-7-yloxyhexyl)amino]hexanoate: Differing by the length of the alkyl chain.
[(Z)-non-2-enyl] 6-[2-(dimethylamino)ethylsulfanylcarbonyl-(6-oxo-6-pentadecan-7-yloxyhexyl)amino]hexanoate: Differing by the length of the alkyl chain.
The uniqueness of this compound lies in its specific combination of functional groups and the length of its alkyl chain, which may impart distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C39H74N2O5S |
|---|---|
Peso molecular |
683.1 g/mol |
Nombre IUPAC |
[(Z)-non-2-enyl] 6-[2-(dimethylamino)ethylsulfanylcarbonyl-(6-oxo-6-tridecan-7-yloxyhexyl)amino]hexanoate |
InChI |
InChI=1S/C39H74N2O5S/c1-6-9-12-15-16-17-26-34-45-37(42)29-22-18-24-31-41(39(44)47-35-33-40(4)5)32-25-19-23-30-38(43)46-36(27-20-13-10-7-2)28-21-14-11-8-3/h17,26,36H,6-16,18-25,27-35H2,1-5H3/b26-17- |
Clave InChI |
MABGHTGWLLSUCV-ONUIUJJFSA-N |
SMILES isomérico |
CCCCCC/C=C\COC(=O)CCCCCN(CCCCCC(=O)OC(CCCCCC)CCCCCC)C(=O)SCCN(C)C |
SMILES canónico |
CCCCCCC=CCOC(=O)CCCCCN(CCCCCC(=O)OC(CCCCCC)CCCCCC)C(=O)SCCN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-[(6-Chloro-1,3-benzoxazol-2-yl)oxy]phenoxy]-2-methylpropanoic acid](/img/structure/B11934571.png)
![methyl 3-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-3-[4-[(2S)-2-hydroxy-3-[2-(morpholine-4-carbonylamino)ethylamino]propoxy]phenyl]propanoate;hydrochloride](/img/structure/B11934575.png)
![undecyl 8-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(3-hydroxypropyl)amino]octanoate](/img/structure/B11934576.png)
![methyl (2R)-2-[(2,6-dichlorobenzoyl)amino]-3-[4-[6-(dimethylamino)-1-methyl-2,4-dioxoquinazolin-3-yl]phenyl]propanoate](/img/structure/B11934578.png)
![(Z)-4-[(1R,2R,13R,15S)-7-[(2E)-3,7-dimethylocta-2,6-dienyl]-6,8-dihydroxy-17,17-dimethyl-5-(3-methylbut-2-enyl)-10,14-dioxo-3,16-dioxapentacyclo[11.4.1.02,11.02,15.04,9]octadeca-4,6,8,11-tetraen-15-yl]-2-methylbut-2-enoic acid](/img/structure/B11934580.png)


![N-[1-[(2S,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]-2-propylpentanamide](/img/structure/B11934613.png)

![4,7,8-Trimethoxy-2,3-dihydrofuro[2,3-b]quinoline](/img/structure/B11934632.png)
![3,5-dibromo-N-[(Z)-[2,5-dimethyl-1-(3-nitrophenyl)pyrrol-3-yl]methylideneamino]-4-hydroxybenzamide](/img/structure/B11934634.png)
![[1-(2-amino-3-methylbutanoyl)pyrrolidin-2-yl]boronic acid;methanesulfonic acid](/img/structure/B11934641.png)
![methyl 2-[(3S,6'S,7'S,8'aS)-6'-ethyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate](/img/structure/B11934645.png)
